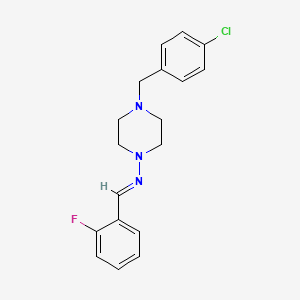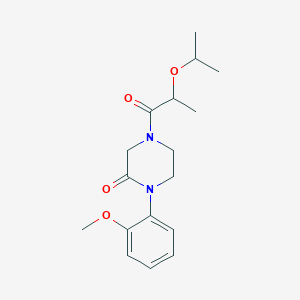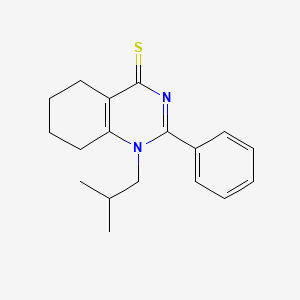
3-(4-bromo-5-methyl-2-thienyl)-2-cyano-2-propenethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromo-5-methyl-2-thienyl)-2-cyano-2-propenethioamide is a useful research compound. Its molecular formula is C9H7BrN2S2 and its molecular weight is 287.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.92340 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Heterocyclic Compound Formation
Research into the synthesis of heterocyclic compounds, including thieno-fused heterocycles, has demonstrated the utility of thiophene derivatives similar to 3-(4-bromo-5-methyl-2-thienyl)-2-cyano-2-propenethioamide in creating diverse chemical structures. For example, studies have shown the synthesis of thieno-fused five- and six-membered nitrogen and oxygen heterocycles via intramolecular heteroannulation of substituted thiophenes. This method has paved the way for the development of novel compounds with potential applications in various fields including pharmaceuticals and materials science (Acharya, Gautam, & Ila, 2017).
Polymerization and Material Science
Thiophene derivatives are also key precursors in the polymerization processes leading to conductive polymers. Research into terthiophene derivatives substituted at specific positions has explored their polymerizability and the resultant polymers' properties. These studies contribute to advancing materials science, particularly in the development of new conductive materials for electronics and optoelectronics. The modification of thiophene units and their incorporation into polymers can significantly affect the solubility, electrical conductivity, and overall performance of the resulting materials (Visy, Lukkari, & Kankare, 1994).
Anticancer Research
The exploration of thiophene derivatives in the context of anticancer research has identified several compounds with promising in vitro cytotoxic activities. Synthesis strategies targeting S-glycosyl and S-alkyl derivatives of thiophene-based compounds have led to the identification of molecules exhibiting significant anticancer properties. These findings highlight the potential of thiophene derivatives in the development of new anticancer agents, contributing to ongoing efforts in medicinal chemistry to find effective treatments for various cancer types (Saad & Moustafa, 2011).
Photochromic and Magnetic Materials
In the realm of multifunctional materials, research has shown that thiophene derivatives can be integral to synthesizing compounds exhibiting unique properties such as photochromism and slow magnetic relaxation. These materials are of interest for their potential applications in data storage, sensors, and switchable devices. The synthesis of mononuclear bisthienylethene-cobalt(II) complexes has revealed compounds that not only show field-induced slow magnetic relaxation but also display photochromic behavior, underlining the versatility of thiophene derivatives in materials science (Cao et al., 2015).
特性
IUPAC Name |
(Z)-3-(4-bromo-5-methylthiophen-2-yl)-2-cyanoprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S2/c1-5-8(10)3-7(14-5)2-6(4-11)9(12)13/h2-3H,1H3,(H2,12,13)/b6-2- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYHCKCYWFOWNK-KXFIGUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=C(C#N)C(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(S1)/C=C(/C#N)\C(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-mesityl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5602915.png)
![2-[2-(4-Methoxyphenyl)-4-oxochromen-6-yl]oxyacetamide](/img/structure/B5602922.png)
![4-methoxy-2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5602936.png)
![4-({2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602943.png)
![2-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5602949.png)

![6-(furan-2-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5602960.png)
![5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-N-(2-methoxyethyl)-1-methyl-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B5602963.png)
![3-(4-fluorophenyl)imidazo[1,5-a]pyridine](/img/structure/B5602970.png)
![2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B5602991.png)
![2-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide](/img/structure/B5603001.png)


![1-Phenyl-2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone](/img/structure/B5603017.png)
